N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide
Description
N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzyloxyphenyl group
Properties
Molecular Formula |
C24H20N2O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2S/c27-24(22-9-6-16-29-22)26(23-10-4-5-15-25-23)17-19-11-13-21(14-12-19)28-18-20-7-2-1-3-8-20/h1-16H,17-18H2 |
InChI Key |
AAUYCIMAGRMEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to scale up production .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene and pyridine derivatives.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)AMIDES: These compounds share the pyridine and amide functional groups and have similar applications in medicinal chemistry.
BENZYLOXYPHENYL DERIVATIVES: Compounds with benzyloxyphenyl groups are used in organic synthesis and material science.
Uniqueness
N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
